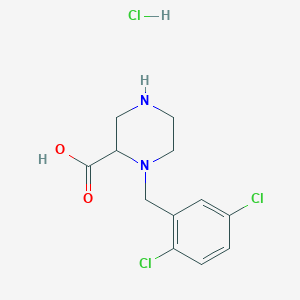

1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride

Description

1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a piperazine derivative featuring a benzyl group substituted with chlorine atoms at the 2- and 5-positions and a carboxylic acid moiety on the piperazine ring. This compound is categorized as a research chemical, primarily used in pharmaceutical and forensic applications. Its structure combines a piperazine backbone with a dichlorinated aromatic ring, which may influence its physicochemical properties and biological activity. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application-specific limitations .

Properties

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2.ClH/c13-9-1-2-10(14)8(5-9)7-16-4-3-15-6-11(16)12(17)18;/h1-2,5,11,15H,3-4,6-7H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQARQMSXNEWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289384-99-1 | |

| Record name | 2-Piperazinecarboxylic acid, 1-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a compound with significant potential in pharmacology, particularly due to its structural features that allow for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer and analgesic effects, as well as its mechanism of action.

Chemical Structure and Properties

- Chemical Formula : C12H14Cl2N2O2·ClH

- CAS Number : 1289384-99-1

- Molecular Weight : 287.14 g/mol

The compound's structure features a piperazine ring, which is known for its versatility in drug design and biological interactions.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The structure of 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride may contribute to its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 (Colon Carcinoma) | <10 | Induces apoptosis |

| Compound B | U251 (Glioblastoma) | 15 | Inhibits cell proliferation |

| 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride | Multiple lines TBD | TBD | TBD |

Note: Specific IC50 values for the compound are yet to be determined in published studies.

Analgesic Activity

The compound has shown promise as an analgesic agent. Similar piperazine derivatives have been reported to inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates pain pathways.

Mechanism of Action :

- FAAH Inhibition : Compounds similar to 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride may act by increasing levels of endocannabinoids, leading to reduced pain perception and inflammation .

Case Studies and Research Findings

Recent studies have explored various piperazine derivatives for their biological activities:

- Study on Anticancer Properties :

- FAAH Inhibition and Pain Management :

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzyl-Piperazine Derivatives

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

- Structure : Benzyl group substituted with methoxy (-OCH₃) groups at 2- and 5-positions.

- Molecular Formula : C₁₃H₂₀N₂O₂·HCl; Molecular Weight : 272.77 g/mol .

- Solubility: Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), and methanol (1 mg/ml) .

- Key Differences :

1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride

- Structure : Single chlorine atom at the 4-position of the benzyl group.

- Molecular Formula : C₁₃H₁₆ClN₂O₂·HCl; Molecular Weight : 291.17 g/mol .

- Key Differences :

- Reduced steric hindrance and lipophilicity compared to the 2,5-dichloro derivative.

- The single chlorine may lead to distinct binding affinities in receptor studies.

1-(2-Cyano-benzyl)-piperazine-2-carboxylic acid hydrochloride

Piperazine-2-Carboxylic Acid Derivatives

Piperazine-2-carboxylic acid dihydrochloride

Methyl-Substituted Piperazine Derivatives

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

*Estimated based on structural analogues.

Functional Implications

- Chlorine vs. Methoxy Substitutions : Chlorine atoms increase lipophilicity and membrane permeability but reduce solubility in aqueous media. Methoxy groups enhance polarity, improving solubility for in vitro assays .

- Carboxylic Acid vs. Methyl Groups : The carboxylic acid moiety introduces hydrogen-bonding capability, critical for target interactions, while methyl groups may optimize pharmacokinetic properties .

Q & A

Q. What is the molecular structure and key functional groups of 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride?

The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 2,5-dichlorobenzyl group and at the 2-position with a carboxylic acid. The hydrochloride salt form enhances solubility and stability. Key functional groups include:

- Piperazine core : Enables interactions with biological targets via hydrogen bonding and electrostatic interactions.

- 2,5-Dichlorobenzyl group : Contributes to lipophilicity and may influence receptor binding affinity.

- Carboxylic acid : Provides a site for derivatization (e.g., amidation) or salt formation.

Structural analogs (e.g., 1-(2-fluorobenzyl)piperazine derivatives) suggest halogen positioning impacts bioactivity .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

Orthogonal protection : Piperazine-2-carboxylic acid dihydrochloride is protected (e.g., BOC or Fmoc groups) to selectively functionalize the nitrogen atoms .

Benzylation : Reacting the protected piperazine with 2,5-dichlorobenzyl chloride in solvents like ethanol or toluene under reflux .

Deprotection and salt formation : Acidic cleavage (e.g., HCl/dioxane) yields the hydrochloride salt .

Key challenges include controlling regioselectivity during benzylation and minimizing side reactions.

Q. What analytical techniques confirm purity and structural integrity?

- NMR : Assigns proton environments (e.g., benzyl CH2 at ~4.3 ppm, piperazine protons at ~3.0–3.5 ppm) .

- HPLC : Quantifies purity (>95% typical for research-grade material) using reverse-phase columns .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in polymorphic forms .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield and scalability?

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves reaction efficiency for triazole-containing analogs .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance benzylation kinetics, while toluene reduces side reactions .

- Purification strategies : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

- Halogen substitution : Replacing 2,5-dichloro with 2-fluoro (as in ) reduces steric bulk but may alter receptor binding kinetics.

- Carboxylic acid derivatization : Converting to amides or esters modulates permeability and metabolic stability .

- Piperazine ring substitution : N-methylation (e.g., ) enhances lipophilicity but may reduce hydrogen-bonding capacity .

Methodological note: Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in crystallographic and computational data?

- Multi-technique validation : Combine X-ray crystallography (for solid-state conformation) with NMR (solution-state dynamics) and DFT calculations (electronic properties) .

- Polymorph screening : Vary crystallization solvents (e.g., chloroform vs. ethanol) to identify dominant hydrogen-bonding networks .

Q. What strategies mitigate instability during storage?

- Controlled environment : Store at 4°C in airtight, desiccated containers to prevent hydrolysis of the hydrochloride salt .

- Inert atmosphere : Use nitrogen-purged vials to minimize oxidative degradation of the benzyl group .

- Stability monitoring : Periodic HPLC analysis detects decomposition products (e.g., free piperazine or dichlorobenzaldehyde) .

Q. How is the compound utilized as an intermediate in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.